CCT241736

説明

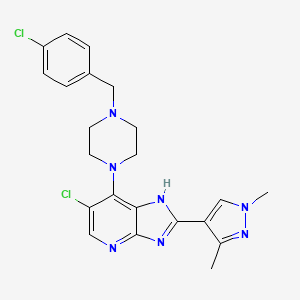

Structure

3D Structure

特性

IUPAC Name |

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJBLKUZXRMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402709-93-6 | |

| Record name | CCT-241736 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EP-0042 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CCT241736: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile as a Dual FLT3/Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[3] While initial FLT3 inhibitors showed promise, the emergence of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), has limited their long-term efficacy.[2][4] this compound was designed to address this challenge by simultaneously targeting both FLT3 and Aurora kinases, a strategy hypothesized to overcome resistance and enhance therapeutic efficacy.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound.

Discovery

This compound was discovered and synthesized at the Institute of Cancer Research.[2] The discovery process was rooted in a structure-based drug design approach, starting from an imidazo[4,5-b]pyridine scaffold, a class of compounds known to interact with the hinge region of kinases.[5] Optimization of this series led to the identification of this compound (also referred to as compound 27e in some publications) as a potent dual inhibitor of both FLT3 and Aurora kinases.[1][5] The rationale behind targeting both kinases stems from the observation that Aurora kinases are often overexpressed in leukemia and that their inhibition could offer a synergistic anti-tumor effect and a means to overcome resistance to single-agent FLT3 inhibitors.[5]

Experimental Workflow: From Concept to Preclinical Candidate

The discovery of this compound followed a logical, multi-stage workflow typical of modern kinase inhibitor drug discovery programs. This involved initial screening, lead optimization, and extensive preclinical characterization.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the core structure is a substituted imidazo[4,5-b]pyridine. The synthesis of this class of compounds typically involves the construction of the bicyclic core followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The chemical name for this compound is 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.[1]

Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound exerts its anti-leukemic effects by potently inhibiting both FLT3 and Aurora kinases.

FLT3 Inhibition

Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including STAT5, which promotes cell proliferation and survival.[2] this compound binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and subsequent activation of these pro-survival pathways.[1] A key feature of this compound is its ability to inhibit not only wild-type FLT3 but also clinically relevant mutants, including those with TKD mutations (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[2]

Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that play crucial roles in mitosis. Their inhibition by this compound disrupts cell division, leading to apoptosis.[1] The dual inhibition of both FLT3 and Aurora kinases is believed to result in a more profound and durable anti-tumor response, particularly in AML cells that are dependent on both signaling pathways.[2]

Signaling Pathway

Quantitative Data

Biochemical Activity

| Target | Assay Type | Value (nM) | Reference |

| FLT3 | Kd | 6.2 | [1] |

| FLT3-ITD | Kd | 38 | [1] |

| Aurora-A | Kd | 7.5 | [1] |

| Aurora-B | Kd | 48 | [1] |

| FLT3 (D835Y) | Kd | 14 | [5] |

Cellular Activity

| Cell Line | Genotype | Assay Type | GI50 (µM) | Reference |

| MOLM-13 | FLT3-ITD | MTS Assay | 0.1 | [2] |

| MV4-11 | FLT3-ITD | MTS Assay | 0.29 | [2] |

| MOLM-13-RES | FLT3-ITD/D835Y | MTS Assay | 0.18 | [2] |

| KG-1a | FLT3 WT | MTS Assay | 1 | [2] |

In Vivo Efficacy

In a human tumor xenograft model using MV4-11 cells, oral administration of this compound resulted in strong, dose-dependent inhibition of tumor growth.[1] Modulation of biomarkers, including phosphorylation of histone H3 and STAT5, consistent with dual FLT3 and Aurora kinase inhibition, was observed in vivo.[1]

Pharmacokinetic and Metabolic Profile

Pharmacokinetic studies in mice and rats demonstrated that this compound has high oral bioavailability and low clearance.[2] In vitro metabolism studies identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its biotransformation in humans.[1] The compound did not significantly inhibit major cytochrome P450 isoforms at concentrations up to 10 µM.[2]

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse, Rat | High | [2] |

| Clearance | Mouse, Rat | Low | [2] |

| Major Metabolizing Enzymes | Human | CYP3A4, CYP3A5 | [1] |

| CYP Inhibition (IC50) | Human | >10 µM | [2] |

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against FLT3 and its mutants was determined using a Z′-LYTE assay.[2] This assay measures kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate. The concentration of ATP used in these assays was equal to its apparent Km.[2]

Cell Proliferation Assays

The anti-proliferative activity of this compound was assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[2] AML cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.[2] Cell viability was then determined by measuring the absorbance at 490 nm after the addition of the MTS reagent.[2]

Conclusion

This compound is a potent and orally bioavailable dual inhibitor of FLT3 and Aurora kinases with a promising preclinical profile for the treatment of AML. Its ability to overcome resistance mediated by secondary FLT3 TKD mutations represents a significant advantage over earlier generation FLT3 inhibitors. The dual mechanism of action, targeting both a key driver of leukemogenesis and essential cell cycle regulators, provides a strong rationale for its continued clinical development. The data presented in this whitepaper supports this compound as a bona fide clinical drug candidate for FLT3-ITD and TKD AML patients, including those who have developed resistance to current therapies.[2][4]

References

- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

CCT241736: A Technical Guide to Dual FLT3 and Aurora Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), and the development of resistance to selective FLT3 inhibitors, often through secondary mutations in the tyrosine kinase domain (TKD), presents a significant clinical challenge.[1][3] By simultaneously targeting both FLT3 and Aurora kinases, this compound offers a therapeutic strategy to overcome this resistance and induce apoptosis in AML cells.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the evaluation of this compound.

Mechanism of Action

FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (FLT3-ITD), drives cell proliferation and survival through downstream pathways including PI3K/AKT and RAS/MAPK.[4][5][6] Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[7][8][9] this compound's dual-action mechanism involves the direct inhibition of FLT3 kinase activity, including common resistance-conferring mutants, and the disruption of mitosis through the inhibition of Aurora kinases. This combined effect leads to the induction of apoptosis, as evidenced by the cleavage of PARP and downregulation of survivin.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of this compound and Comparator Compounds

| Compound | Target | Potency (IC50/Kd, µM) |

| This compound | FLT3 | 0.035 (IC50) |

| FLT3 (WT) | 0.006 (Kd) | |

| FLT3-ITD | 0.038 (Kd) | |

| FLT3-D835Y | 0.014 (Kd) | |

| Aurora A | 0.015 (IC50) | |

| Aurora B | 0.1 (IC50) | |

| MLN518 | FLT3 (WT) | 0.003 (Kd) |

| FLT3-ITD | 0.009 (Kd) | |

| FLT3-D835Y | 1.8 (Kd) |

Data sourced from multiple studies.[12][13][14]

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Compound | GI50/EC50 (µM) |

| MOLM-13 | FLT3-ITD | This compound | 0.1 |

| MLN518 | 0.034 | ||

| MV-4-11 | FLT3-ITD | This compound | 0.29 |

| MLN518 | 0.11 | ||

| KG-1a | FLT3-WT | This compound | 1 |

| MLN518 | >20 | ||

| MOLM-13-RES | FLT3-ITD/D835Y | This compound | 0.18 |

| MLN518 | 3.57 |

GI50/EC50 values were determined after a 72-hour incubation period.[10][12][13]

Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound

| Parameter | Species | Value |

| Clearance | Mouse | 48 mL/min/kg |

| Rat | 4.57 mL/min/kg | |

| Oral Bioavailability | Mouse/Rat | 79-100% |

| hERG Inhibition | In vitro | IC50 > 25 µM |

| Cytochrome P450 Inhibition | In vitro | IC50 > 10 µM for major isoforms |

Data sourced from preclinical studies.[13][14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for its preclinical evaluation.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Caption: Aurora Kinase Pathway and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of this compound and related compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (Z'-LYTE™ Based)

This protocol outlines the determination of a compound's inhibitory activity against purified FLT3 and Aurora kinases.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution containing the purified kinase (e.g., FLT3, Aurora A) and its specific FRET-peptide substrate in a kinase assay buffer.

-

Prepare a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Serially dilute this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., not exceeding 1% in the final reaction).

-

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white, low-volume 384-well assay plate.

-

Add 10 µL of the 2X kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add a development reagent (a site-specific protease) to each well to terminate the kinase reaction. This protease will cleave the non-phosphorylated FRET-peptides.

-

Incubate at room temperature as per the manufacturer's instructions (e.g., 60 minutes).

-

Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) fluorophores after excitation at 400 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (Coumarin/Fluorescein).

-

Determine the percentage of inhibition based on controls (0% inhibition with active kinase, 100% inhibition with no kinase).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16][17]

-

Protocol 2: Cell Viability (MTS) Assay

This protocol measures the effect of this compound on the viability of AML cell lines.

-

Cell Seeding:

-

Seed AML cells (e.g., MOLM-13, MV-4-11) into 96-well plates at a density of 2 × 10^5 cells per 100 μL of complete culture medium.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound or vehicle control (e.g., 0.2% DMSO final concentration) to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

-

MTS Reagent Addition:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Subtract the background absorbance from wells containing medium only.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

-

Protocol 3: Immunoblotting for Signaling and Apoptosis Markers

This protocol is for detecting changes in protein expression and phosphorylation indicative of target engagement and apoptosis induction.

-

Cell Treatment and Lysis:

-

Plate and treat AML cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include those against:

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

-

PARP (to detect both full-length ~116 kDa and cleaved ~89 kDa fragments)

-

Survivin

-

Actin or Tubulin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21][22][23]

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Protocol 4: In Vivo AML Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined average size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[24]

-

-

Drug Administration:

-

Administer this compound orally (p.o.) at specified doses (e.g., 50 or 100 mg/kg, twice daily).[14]

-

Administer the vehicle control to the control group on the same schedule.

-

Monitor animal weights and general health throughout the study.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Continue caliper measurements to monitor tumor volume.

-

At the end of the study, or at specified time points (e.g., 2 hours after the final dose), euthanize the animals.

-

Excise tumors for weight measurement and pharmacodynamic analysis (e.g., immunoblotting for p-STAT5, p-Aurora, and survivin as described in Protocol 3).[10]

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the treated and vehicle control groups to determine anti-tumor efficacy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Apoptosis western blot guide | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. benchchem.com [benchchem.com]

- 24. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

CCT241736 in Acute Myeloid Leukemia: A Technical Overview

A Dual Inhibitor of FLT3 and Aurora Kinases for Overcoming Resistance

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors like quizartinib have shown clinical activity, the emergence of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge.[1][4] this compound is a potent, orally bioavailable small molecule inhibitor designed to dually target both FLT3 and Aurora kinases, offering a promising therapeutic strategy to overcome resistance to existing FLT3 inhibitors in AML.[1][5]

Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two critical classes of kinases involved in AML pathogenesis: FLT3 and Aurora kinases.[1][5]

-

FLT3 Inhibition : this compound potently inhibits wild-type FLT3, the constitutively active FLT3-ITD mutant, and clinically relevant TKD mutants (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[5] Inhibition of FLT3 blocks its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for leukemic cell proliferation and survival.[2][5][6] A key downstream marker of FLT3 inhibition is the reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[5]

-

Aurora Kinase Inhibition : this compound also targets Aurora kinases A and B, which are key regulators of mitosis.[5][7] Inhibition of Aurora kinases disrupts proper cell division, leading to abnormal mitosis and ultimately inducing apoptosis in cancer cells.[5] A downstream marker for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[5]

This dual-targeting mechanism allows this compound to induce apoptosis in AML cells, including those that have developed resistance to selective FLT3 inhibitors.[1][5] The ability to inhibit both pathways simultaneously provides a more comprehensive blockade of oncogenic signaling and a potential strategy to prevent or overcome drug resistance.

Figure 1: this compound Dual Inhibition Pathway.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent activity against a panel of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.

Table 1: Biochemical Activity of this compound

| Target | Kd (μM) |

|---|---|

| FLT3-WT | 0.006 |

| FLT3-ITD | 0.038 |

| FLT3-D835Y | 0.014 |

| Aurora A | 0.0075 |

| Aurora B | 0.048 |

Data sourced from Bavetsias et al., 2012, as cited in reference[7].

Table 2: In Vitro Growth Inhibition (GI50) in AML Cell Lines

| Cell Line | FLT3 Status | This compound GI50 (μM) |

|---|---|---|

| MOLM-13 | FLT3-ITD | 0.1 |

| MOLM-13-RES | FLT3-ITD/D835Y | 0.18 |

Data sourced from reference[5].

Notably, while the selective FLT3 inhibitor AC220 (quizartinib) showed lower absolute GI50 values against sensitive cells, its activity was significantly reduced in cells with FLT3-TKD mutations (29- to 237-fold resistance). In contrast, this compound maintained its potency against these resistant models.[5]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in human tumor xenograft models of AML.

-

Subcutaneous Xenograft Model (MOLM-13) : Oral administration of this compound resulted in a dose-dependent reduction in tumor growth.[5] Pharmacodynamic analysis of tumors from treated mice showed inhibition of both FLT3 and Aurora kinase pathways, as evidenced by reduced phosphorylation of STAT5 and histone H3, respectively.[5]

-

Systemic Xenograft Model (MV4-11) : In a more clinically relevant systemic model, this compound significantly inhibited the growth of MV4-11 xenografts.[5] Tumors from these mice also displayed clear inhibition of both FLT3 and Aurora downstream pathways.[5] Furthermore, immunofluorescence microscopy revealed the induction of abnormal mitosis in tumor cells, a characteristic phenotype of Aurora inhibition.[5]

-

Efficacy in Quizartinib-Resistant Models : this compound demonstrated significant in vivo efficacy in tumor xenograft models of both FLT3-ITD and FLT3-ITD-TKD, highlighting its potential to treat resistant disease.[1][5]

Activity in Primary AML Samples

This compound has also shown efficacy in primary samples obtained from AML patients, including those with quizartinib-resistant disease.[1][5] The compound induced apoptosis in these primary cells, and this activity was independent of their FLT3 status, likely due to its dual inhibitory mechanism.[5] In primary AML samples responsive to this compound, treatment led to a reduction in both phospho-STAT5 (FLT3 pathway) and phospho-histone H3 (Aurora pathway).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the evaluation of this compound.

Cell-Based Proliferation Assay (MTS Assay)

This assay is used to determine the concentration of a compound required to inhibit cell growth by 50% (GI50).

-

Cell Seeding : AML cells are seeded into 96-well plates at an appropriate density.

-

Compound Treatment : Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).

-

MTS Reagent Addition : The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation : Plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

-

Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

-

Data Analysis : The GI50 values are calculated using non-linear regression analysis, normalizing the data to untreated and background controls.[5]

Figure 2: MTS Assay Workflow.

Immunoblotting (Western Blot)

This technique is used to detect and quantify specific proteins, such as phosphorylated signaling proteins, to confirm target engagement.

-

Cell Lysis : Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is blocked with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT5, total STAT5, phospho-histone H3).

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on film or with a digital imager.[2]

Human Tumor Xenograft Models

In vivo efficacy is assessed using immunodeficient mice bearing human AML tumors.

-

Cell Implantation : Human AML cells (e.g., MOLM-13 or MV4-11) are injected either subcutaneously or intravenously (for a systemic model) into immunodeficient mice (e.g., athymic nude or NOD/SCID).[5]

-

Tumor Growth and Randomization : Once tumors reach a specified size (for subcutaneous models) or on a specific day post-implantation (for systemic models), mice are randomized into treatment and control groups.[5]

-

Drug Administration : this compound or a vehicle control is administered to the mice, typically orally, at a specified dose and schedule (e.g., 100 mg/kg twice daily).[5]

-

Tumor Measurement : For subcutaneous models, tumor volume is measured regularly using calipers.[5] For systemic models, tumor burden can be assessed by whole-body bioluminescent imaging if luciferase-expressing cells are used.[5]

-

Endpoint Analysis : At the end of the study, or at specified time points, tumors are excised for pharmacodynamic (PD) analysis (e.g., immunoblotting for target modulation) and pharmacokinetic (PK) analysis.[5]

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations who have developed resistance to current FLT3 inhibitors. Its unique dual inhibitory mechanism targeting both FLT3 and Aurora kinases provides a robust anti-leukemic effect, as demonstrated in both in vitro and in vivo preclinical models. The ability of this compound to overcome resistance mediated by FLT3-TKD mutations underscores its potential as a valuable addition to the therapeutic armamentarium for this challenging disease. Further clinical development is warranted to establish its safety and efficacy in patients with AML.[1][2][5]

References

- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound | Blood Advances | American Society of Hematology [ashpublications.org]

- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 7. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on CCT241736: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile and therapeutic potential of this compound.

Core Compound Properties

| Property | Value | Reference |

| Mechanism of Action | Dual inhibitor of FLT3 and Aurora kinases | [1][2] |

| Therapeutic Target | Acute Myeloid Leukemia (AML), particularly with FLT3-ITD mutations | [1][2][3] |

| Key Features | Orally bioavailable, potent, and selective. Active against quizartinib-resistant models. | [2][4][5] |

Biochemical Activity

This compound demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) are summarized below.

| Target | Kd (nM) | Reference |

| FLT3 (Wild-Type) | 6.2 | [1] |

| FLT3-ITD | 38 | [1] |

| FLT3-D835Y | 14 | [2] |

| Aurora Kinase A | 7.5 | [1] |

| Aurora Kinase B | 48 | [1] |

In Vitro Cellular Activity

The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines, particularly those relevant to AML. The half-maximal growth inhibition (GI50) values are presented below.

| Cell Line | Description | GI50 (µM) | Reference |

| MOLM-13 | Human AML, FLT3-ITD positive | 0.1 | [4] |

| MV4-11 | Human AML, FLT3-ITD positive | 0.29 | [4] |

| KG-1a | Human AML, FLT3 wild-type | 1 | [4] |

| HCT116 | Human colon carcinoma | Not specified | [1] |

| MOLM-13-RES | Quizartinib-resistant MOLM-13 | 0.18 | [2] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses favorable properties for further development, including high oral bioavailability and moderate to low clearance.[1]

| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Caco-2 Permeability (cm/s) |

| Mouse | 48 | 79-100 | 18.6 x 10⁻⁶ |

| Rat | 4.57 | 79-100 | Not specified |

In vitro metabolism studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the biotransformation of this compound in humans.[1][6] A cytochrome P450 inhibition screen revealed no significant inhibition of major CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4), with all IC50 values being greater than 10 µM.[1]

In Vivo Efficacy

This compound has shown significant anti-tumor activity in mouse xenograft models of human AML.

| Xenograft Model | Dosing | Outcome | Reference |

| MOLM-13 (FLT3-ITD) | 50 and 100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1][4] |

| MV4-11 (FLT3-ITD) | Not specified | Strong inhibition of tumor growth | [1] |

| MOLM-13-RES | 100 mg/kg, p.o., b.i.d. | Inhibition of tumor growth in quizartinib-resistant model | [2] |

Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the modulation of downstream biomarkers such as phosphorylated STAT5 and phosphorylated Histone H3.[1][3]

Experimental Protocols

Cell Proliferation Assay (MTS)

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., MOLM-13, MV4-11, KG-1a) are seeded in 96-well plates at a density of 2 x 10^5 cells/100 µL.[2][4]

-

Cells are treated with varying concentrations of this compound or vehicle control (0.2% DMSO) for 72 hours.[2][4]

-

Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) from Promega.[2][4]

-

Absorbance is measured at 490 nm using a microplate reader.[4]

-

GI50 values are calculated from the dose-response curves.

Human Tumor Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Athymic nude mice are subcutaneously injected with 2 x 10^6 MOLM-13 or MV4-11 cells.[4]

-

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at doses ranging from 50 to 100 mg/kg, typically twice daily (b.i.d.).[1][4]

-

Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of downstream biomarkers (e.g., p-STAT5, p-Histone H3) by methods such as Western blotting to confirm target engagement.[3]

Pharmacodynamic Marker Analysis (Western Blot)

Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways in tumor tissues.

Methodology:

-

Protein Extraction: Protein lysates are prepared from tumor tissues excised from xenograft models.

-

Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific primary antibodies against phosphorylated STAT5 (a downstream marker of FLT3) and phosphorylated Histone H3 (a substrate of Aurora kinases).[3][4]

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. The levels of phosphorylated proteins are normalized to total protein levels.

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.

Caption: Workflow for in vitro cell proliferation (MTS) assay.

Caption: Workflow for in vivo AML xenograft efficacy study.

References

- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

An In-Depth Technical Guide to the Target Validation of CCT241736 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, demonstrating significant preclinical activity in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells. It details the key experimental methodologies employed to confirm its mechanism of action, presents quantitative data on its efficacy, and illustrates the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

Introduction

Acute myeloid leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (TKD).[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.

While several FLT3 inhibitors have been developed, clinical resistance often emerges, frequently through the acquisition of secondary TKD mutations.[1] this compound was developed as a dual inhibitor of both FLT3 and Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.[1][2] The rationale behind this dual-targeting approach is to overcome resistance to single-agent FLT3 inhibitors and to provide a more durable therapeutic response. This guide delineates the preclinical validation of this compound as a potent and selective inhibitor of these key oncogenic drivers.

Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound exerts its anti-cancer effects by simultaneously inhibiting the catalytic activity of both FLT3 and Aurora kinases.[1][2]

-

FLT3 Inhibition: this compound binds to the ATP-binding pocket of both wild-type and mutated FLT3, including ITD and TKD variants, thereby blocking its constitutive phosphorylation and downstream signaling.[2] This leads to the inhibition of key pro-survival pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways.[3] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in FLT3-driven cancer cells.[2]

-

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis. This compound inhibits Aurora kinases A and B, leading to mitotic arrest and subsequent apoptosis.[2][4] A key biomarker of Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10 (p-HH3).[5]

The dual inhibition of these two distinct and critical cancer-related targets by a single agent provides a powerful therapeutic strategy to combat AML, particularly in the context of acquired resistance to other targeted therapies.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Kinase Inhibition

| Kinase Target | Assay Type | Parameter | Value (nM) |

| FLT3 | Kinase Assay | Kd | 6.2 |

| FLT3-ITD | Kinase Assay | Kd | 38 |

| Aurora A | Kinase Assay | Kd | 7.5 |

| Aurora B | Kinase Assay | Kd | 48 |

Data compiled from preclinical studies.[6]

Table 2: Cellular Activity in AML Cell Lines

| Cell Line | FLT3 Status | Assay Type | Parameter | Value (µM) |

| MOLM-13 | FLT3-ITD | MTS Assay | GI50 | 0.1 |

| MV4-11 | FLT3-ITD | MTS Assay | GI50 | 0.29 |

| KG-1a | FLT3-WT | MTS Assay | GI50 | 1.0 |

| MOLM-13-RES | FLT3-ITD/D835Y | MTS Assay | GI50 | 0.18 |

Data represents the concentration required to inhibit cell growth by 50% after a 72-hour treatment.[5]

Experimental Protocols for Target Validation

This section provides detailed methodologies for the key experiments used to validate the targets of this compound in cancer cells.

Cell Culture

-

Cell Lines: MOLM-13 and MV4-11 (FLT3-ITD positive human AML cell lines) and KG-1a (FLT3 wild-type human AML cell line) are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 105 cells/mL in 100 µL of culture medium.

-

Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 72 hours.

-

Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the GI50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Phospho-protein Analysis

Western blotting is used to detect changes in the phosphorylation status of downstream targets of FLT3 and Aurora kinases.

-

Cell Lysis:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-FLT3 (Tyr591)

-

Phospho-STAT5 (Tyr694)

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

-

Phospho-Histone H3 (Ser10)

-

Cleaved PARP

-

Survivin

-

GAPDH or β-actin (as loading controls)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Efficacy Studies

Animal models are used to assess the anti-tumor activity of this compound in a physiological context.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

-

Tumor Implantation: Subcutaneously inject MOLM-13 or MV4-11 cells into the flanks of the mice.

-

Drug Administration:

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at specified doses (e.g., 50-100 mg/kg, once or twice daily). The vehicle control typically consists of a mixture such as 10% DMSO, 5% Tween 80, and 85% water.[4]

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

-

Pharmacodynamic (PD) Biomarker Analysis:

-

At the end of the study, or at specified time points after the final dose (e.g., 2 hours), euthanize the mice and excise the tumors.[5]

-

Prepare tumor lysates for western blot analysis to assess the in vivo inhibition of p-STAT5 and p-HH3.

-

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its validation.

Caption: this compound inhibits mutated FLT3 signaling.

Caption: this compound disrupts mitosis via Aurora kinase inhibition.

Caption: Workflow for preclinical validation of this compound.

Conclusion

The comprehensive target validation of this compound in cancer cells has robustly demonstrated its dual inhibitory mechanism against FLT3 and Aurora kinases. The data consistently show that this compound potently inhibits the proliferation of AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other dual-target inhibitors. The significant preclinical efficacy, supported by clear evidence of on-target activity in both in vitro and in vivo models, establishes this compound as a promising therapeutic candidate for AML. This technical guide serves as a foundational resource for researchers aiming to build upon these findings and further explore the clinical potential of this novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a common driver of acute myeloid leukemia (AML), conferring a poor prognosis. While targeted FLT3 inhibitors have been developed, resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a significant clinical challenge. CCT241736 is a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases, demonstrating efficacy against both wild-type FLT3-ITD and resistant FLT3-ITD-TKD mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its study.

Introduction to FLT3-ITD in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In approximately 20-30% of AML patients, FLT3 is constitutively activated by an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, resulting in the aberrant activation of downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1] The presence of a FLT3-ITD mutation is associated with a higher leukemic burden, increased relapse rates, and reduced overall survival.[3]

This compound: A Dual Inhibitor of FLT3 and Aurora Kinases

This compound is a small molecule inhibitor designed to simultaneously target both FLT3 and Aurora kinases.[4] Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their inhibition can induce apoptosis in cancer cells. The dual-targeting mechanism of this compound offers a potential strategy to overcome resistance to single-agent FLT3 inhibitors.[4][5]

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of both FLT3 and Aurora kinases, inhibiting their catalytic activity.[6] Inhibition of FLT3 blocks the constitutive signaling that drives the proliferation and survival of FLT3-ITD positive AML cells.[4] Concurrently, inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis.[4][7] This dual action provides a synergistic anti-leukemic effect and has been shown to be effective in cell lines and preclinical models that are resistant to other FLT3 inhibitors like quizartinib and sorafenib.[2]

Quantitative Preclinical Data

Biochemical Potency

The biochemical potency of this compound has been determined through in vitro kinase assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) against key targets are summarized below.

| Target | Assay Type | Value (nM) |

| FLT3 (Wild-Type) | Kd | 6.2 |

| FLT3-ITD | Kd | 38 |

| FLT3 (D835Y) | Kd | 14 |

| Aurora A | Kd | 7.5 |

| Aurora B | Kd | 48 |

| FLT3 | IC50 | 35 |

| Aurora A | IC50 | 15 |

| Aurora B | IC50 | 100 |

Table 1: Biochemical potency of this compound against FLT3 and Aurora kinases. Data compiled from multiple sources.[6][8]

Cellular Activity

The anti-proliferative activity of this compound has been evaluated in various AML cell lines. The half-maximal growth inhibition (GI50) values are presented below.

| Cell Line | FLT3 Status | This compound GI50 (µM) |

| MOLM-13 | FLT3-ITD | 0.1 |

| MV4-11 | FLT3-ITD | 0.29 |

| KG-1a | FLT3-WT | 1 |

Table 2: Anti-proliferative activity of this compound in AML cell lines.[8][9]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human AML.

| Xenograft Model | Treatment | Outcome |

| MOLM-13 Subcutaneous | This compound (oral) | Dose-dependent reduction in tumor growth.[7] |

| MV4-11 Subcutaneous | This compound (oral, 50-100 mg/kg b.i.d.) | Significant inhibition of tumor growth and modulation of p-STAT5 and Histone H3 phosphorylation.[6][7] |

Table 3: In vivo efficacy of this compound in AML xenograft models.

Signaling Pathways and Experimental Workflows

FLT3-ITD Signaling Pathway and this compound Inhibition

The following diagram illustrates the constitutively active FLT3-ITD signaling pathway and the points of inhibition by this compound.

Western Blot Workflow for Phospho-STAT5 Analysis

This diagram outlines the key steps in performing a western blot to assess the inhibition of FLT3 signaling by measuring the phosphorylation of STAT5.

Detailed Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is used to determine the cytotoxic effect of this compound on AML cell lines.[9]

-

Cell Seeding:

-

Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Phosphorylated STAT5

This protocol is for analyzing the inhibition of FLT3 downstream signaling.[10][11]

-

Cell Treatment and Lysis:

-

Seed AML cells (e.g., MV4-11, MOLM-13) at a density of 1-2 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for assessing the effect of this compound on cell cycle progression.[2][4]

-

Cell Treatment and Fixation:

-

Treat AML cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Add propidium iodide (PI) to a final concentration of 50 µg/mL.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3).

-

Acquire at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Immunoprecipitation of FLT3

This protocol is for the enrichment of FLT3 protein to analyze its phosphorylation status.[12]

-

Cell Lysis:

-

Lyse treated AML cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

-

-

Pre-clearing Lysates:

-

Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-3 hours.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by western blotting using an anti-phospho-tyrosine antibody to detect phosphorylated FLT3.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[7][13]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Cell Implantation:

-

Subcutaneously inject 5-10 x 10^6 FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis to assess the inhibition of p-STAT5 and other biomarkers.

-

Conclusion

This compound represents a promising therapeutic agent for FLT3-ITD positive AML, particularly in the context of resistance to existing FLT3 inhibitors. Its dual mechanism of targeting both FLT3 and Aurora kinases provides a rational approach to overcoming resistance and improving therapeutic outcomes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further characterize and advance this and similar targeted therapies for AML.

References

- 1. benchchem.com [benchchem.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. ashpublications.org [ashpublications.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT241736: A Dual FLT3 and Aurora Kinase Inhibitor's Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, on cell cycle progression in acute myeloid leukemia (AML) models. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the cited research.

Core Mechanism of Action

This compound exerts its anti-leukemic effects by simultaneously targeting two critical classes of kinases involved in cell proliferation and division: FLT3 and Aurora kinases.[1][2][3] Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a common driver in AML, promoting uncontrolled cell proliferation.[3][4] Aurora kinases are essential for mitotic progression, playing key roles in centrosome maturation, spindle assembly, and chromosome segregation.[5]

By inhibiting FLT3, this compound blocks downstream pro-proliferative signaling pathways, including the STAT5 pathway.[1] Concurrently, its inhibition of Aurora kinases disrupts the machinery of mitosis. This dual inhibition leads to a distinct cell cycle phenotype characterized by both G1-S and G2-M phase arrest, ultimately inducing apoptosis in cancer cells.[1][2] This mechanism of action has shown efficacy even in AML cells resistant to selective FLT3 inhibitors like quizartinib.[1][3][4]

Quantitative Analysis of this compound Activity

The potency and effects of this compound have been quantified through various in vitro assays, including cell viability and biochemical assays.

Cell Viability (Growth Inhibition)

This compound demonstrates potent anti-proliferative activity against AML cell lines with varying FLT3 status.

| Cell Line | FLT3 Status | GI50 (µM) | Reference |

| MOLM-13 | FLT3-ITD+ | 0.1 | [1] |

| MV4-11 | FLT3-ITD+ | 0.29 | [1] |

| KG-1a | FLT3-WT | 1 | [1] |

| MOLM-13-RES | FLT3-ITD+, D835Y | 0.18 | [1] |

Biochemical Kinase Inhibition

The biochemical affinity of this compound for FLT3 and its mutants highlights its potent inhibitory activity at the molecular level.

| Kinase Target | Kd (µM) | Reference |

| FLT3-WT | 0.0062 | [2] |

| FLT3-ITD | 0.038 | [1][2] |

| FLT3-D835Y | 0.014 | [1] |

| Aurora A | 0.0075 | [2] |

| Aurora B | 0.048 | [2] |

Effect on Cell Cycle Distribution in MOLM-13 Cells

Treatment with this compound leads to a significant alteration in the distribution of cells across the cell cycle phases, consistent with a G1/S and G2/M arrest. The data below is extracted from experiments treating MOLM-13 cells for 48 hours.

| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) | >4N (%) | Reference |

| Vehicle (DMSO) | 2.5 | 45.3 | 38.6 | 13.6 | 0.0 | [3] |

| This compound (0.1 µM) | 10.3 | 55.1 | 18.5 | 16.1 | 0.0 | [3] |

| This compound (0.5 µM) | 22.1 | 48.9 | 10.4 | 18.6 | 0.0 | [3] |

Note: Percentages are derived from representative histograms and may be subject to slight variations.

Signaling Pathways and Experimental Workflows

This compound Signaling Inhibition Pathway

The diagram below illustrates the dual inhibitory action of this compound on the FLT3 and Aurora kinase signaling pathways.

References

- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In Vitro Characterization of CCT241736: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The presented data underscores the compound's potency against wild-type and mutant forms of FLT3, its activity in AML cell lines, and its metabolic profile, providing a comprehensive resource for researchers in oncology and drug development.

Biochemical Activity and Kinase Profiling

This compound demonstrates potent inhibitory activity against its primary targets, FLT3 and Aurora kinases. Its biochemical profile has been extensively characterized to determine its potency and selectivity.

Potency Against Target Kinases

The inhibitory potency of this compound was determined against wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) and IC50 values highlight the compound's high affinity for these key oncogenic drivers.

| Target Kinase | Assay Type | Value (nM) |

| FLT3 (Wild-Type) | Kd | 6.2 |

| FLT3-ITD | Kd | 38 |

| FLT3-D835Y | Kd | 14 |

| Aurora A | Kd | 7.5 |

| Aurora B | Kd | 48 |

| Aurora A | IC50 | 38 |

Data compiled from multiple sources[1][6][7].

Kinase Selectivity Profile

To assess its specificity, this compound was profiled against a broad panel of kinases. While demonstrating potent inhibition of FLT3 and Aurora kinases, some off-target activity was observed at higher concentrations.[7]

| Off-Target Kinase | Percent Control at 1 µM |

| FLT1 | 0.3 |

| JAK2 | 1.3 |

| RET | 1.8 |

| PDGFRB | 4 |

Data from KINOMEScan technology[7].

Cell-Based Activity

The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines, particularly those relevant to AML.

Anti-Proliferative Activity in AML Cell Lines

This compound effectively inhibits the growth of AML cell lines harboring the FLT3-ITD mutation, a common driver of the disease.[1][6] It also demonstrates activity in quizartinib-resistant cell lines, suggesting its potential to overcome clinical resistance.[2][3][4][5]

| Cell Line | Genotype | GI50 (µM) |

| MOLM-13 | FLT3-ITD+ | 0.1 |

| MV4-11 | FLT3-ITD+ | 0.29 |

| MOLM-13-RES | Quizartinib-Resistant | 0.18 |

| KG-1a | FLT3-WT | 1 |

GI50 values represent the concentration required to inhibit cell growth by 50%[6].

Activity in Other Cancer Cell Lines

The dual-targeting mechanism of this compound also confers anti-proliferative activity in other cancer cell lines, such as colon carcinoma.[1][7]

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Human Colon Carcinoma | 0.300 |

| SW620 | Human Colon Carcinoma | 0.283 |

Data compiled from multiple sources[1][7].

In Vitro Metabolism and Pharmacokinetic Properties

The metabolic stability and potential for drug-drug interactions of this compound have been assessed in vitro.

Metabolic Stability

The intrinsic clearance (CLint) of this compound was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo metabolic fate.[1][8][9]

| Species | Liver Microsomes (µl/min/mg protein) | Hepatocytes (µl/min/106 cells) |

| Human | <10 | <1-10 |

| Mouse | 53 | 91 |

| Rat | <10 | <1-10 |

| Dog | <10 | <1-10 |

| Minipig | <10 | <1-10 |

This compound exhibits low clearance in human, rat, dog, and minipig models, but significantly higher clearance in mice[1][8].

Cytochrome P450 Inhibition

This compound was screened against a panel of major cytochrome P450 (CYP) enzymes to assess its potential for drug-drug interactions. The compound showed no significant inhibition of the tested isoforms.[1][6]

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >10 |

| CYP2A6 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >10 |

| CYP3A4 | >10 |

These results suggest a low potential for this compound to cause clinically relevant drug-drug interactions mediated by these CYP enzymes[1][6].

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FLT3 and Aurora kinases.

FLT3 Signaling Inhibition by this compound.

Aurora Kinase Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

Biochemical Kinase Assays (Z'-LYTE Assay)

This assay determines the IC50 values of this compound against target kinases.

-

Reagents and Materials : Recombinant human kinases, corresponding kinase-specific peptide substrates, ATP, Z'-LYTE Kinase Assay Kit (Invitrogen), and this compound.

-

Procedure :

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km apparent for each kinase.

-

Incubate at room temperature for a specified time.

-

Add the development reagent from the Z'-LYTE kit to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Z'-LYTE Kinase Assay Workflow.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.[4][6]

-

Reagents and Materials : Cancer cell lines, appropriate cell culture medium, 96-well plates, this compound, and CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).

-

Procedure :

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plates for 72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolism Assay (Liver Microsomes)

This assay assesses the metabolic stability of this compound.[1][7]

-

Reagents and Materials : Pooled human or animal liver microsomes, this compound, NADPH, UDPGA, MgCl2, and phosphate-buffered saline (PBS).

-

Procedure :

-

Prepare a reaction mixture containing liver microsomes, PBS, and MgCl2.

-

Add this compound to the reaction mixture.

-

Initiate the metabolic reaction by adding NADPH and UDPGA.

-

Incubate the mixture at 37°C.

-

Take samples at various time points (e.g., 0 and 30 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).

-

Analyze the remaining concentration of this compound in the samples using LC-MS/MS.

-

-

Data Analysis : Determine the percentage of this compound remaining at each time point compared to the 0-minute sample. Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and dual inhibitory activity against FLT3 and Aurora kinases. It exhibits strong anti-proliferative effects in relevant AML cell lines, including those with resistance to other FLT3 inhibitors. The compound possesses a favorable in vitro metabolic profile in human-relevant models and a low potential for CYP-mediated drug-drug interactions. This comprehensive in vitro dataset supports the continued investigation of this compound as a promising therapeutic agent for AML.

References

- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism of the dual FLT-3/Aurora kinase inhibitor this compound in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CCT241736 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction